molecular formula C6H5ClO3S B1589115 4-Hydroxybenzenesulfonyl chloride CAS No. 4025-67-6

4-Hydroxybenzenesulfonyl chloride

Cat. No.: B1589115
CAS No.: 4025-67-6
M. Wt: 192.62 g/mol
InChI Key: XKQZGGLHJYTXJA-UHFFFAOYSA-N
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Description

4-Hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonyl chloride, where a hydroxyl group is substituted at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

4-Hydroxybenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:

C6H4(OH)SO3H+SOCl2C6H4(OH)SO2Cl+SO2+HClC_6H_4(OH)SO_3H + SOCl_2 \rightarrow C_6H_4(OH)SO_2Cl + SO_2 + HCl C6​H4​(OH)SO3​H+SOCl2​→C6​H4​(OH)SO2​Cl+SO2​+HCl

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

4-Hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-hydroxybenzenesulfonic acid and hydrochloric acid.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as phenols and amines, to form sulfonate and sulfonamide linkages.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates.

Scientific Research Applications

4-Hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.

    Biology: In biological research, it is used to modify biomolecules such as proteins and peptides by introducing sulfonate groups, which can alter their properties and functions.

    Medicine: Sulfonamide derivatives of this compound have shown potential anticancer activity and are being investigated for their therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, resulting in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

4-Hydroxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Benzenesulfonyl chloride: Lacks the hydroxyl group, making it less reactive towards nucleophiles compared to this compound.

    4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyl group, which affects its reactivity and applications.

    4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes it more electron-withdrawing, increasing its reactivity towards nucleophiles.

The uniqueness of this compound lies in the presence of the hydroxyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZGGLHJYTXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465406
Record name 4-HYDROXY-BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-67-6
Record name 4-HYDROXY-BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Hydroxybenzenesulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7 g (30 mmol) of the sodium salt of 4-hydroxybenzenesulfonic acid dihydrate in 40 ml of dimethylformamide is added dropwise to a solution of 15.5 ml (181 mmol) of oxalyl chloride in 120 ml of dichloromethane cooled to −30° C. The reaction medium is slowly brought back to ambient temperature and then stirred at ambient temperature for 18 h. After the addition of 200 ml of ice, the reaction medium is extracted with ethyl acetate. The organic phase is washed with water and with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated. 6.2 g (100%) of 4-hydroxybenzenesulfonyl chloride are obtained in the form of a colorless oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 31.4 ml (430 mmol) of thionyl chloride and 0.2 ml (2.58 mmol) of DMF was quickly added to 10 g (43 mmol) of 4-hydroxybenzenesulfonic acid sodium salt under N2 atmosphere. The resulting mixture is stirred at 65° C. for 6 h. At the end of this time, the mobile, nearly homogenous reaction mixture is poured on ice with vigorous stirring. An oily lower layer is produced and which is dissolved in 100 ml of CH2Cl2. The aqueous layer is extracted with CH2Cl2 and the combined organic solution is dried over MgSO4 and concentrated under reduced pressure to give 8.19 g of 4-hydroxybenzenesulfonyl chloride; NMR (CDCl3): 5.3 (br s, 1H), 7.01 (d, 2H, J=9.08 Hz), 7.94 (d, 2H, J=9.08 Hz).
Quantity
31.4 mL
Type
reactant
Reaction Step One
Name
4-hydroxybenzenesulfonic acid sodium salt
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

5 g (21.5 mmol) sodium 4-hydroxy-benzenesulfonate dihydrate were suspended in 50 ml toluene and refluxed for 2 hours using a Dean-Stark trap (a water separator used in chemical reactions). The solvent was evaporated, replaced by 12.8 g (108 mmol) thionyl chloride and 160 mg DMF and the mixture stirred for 4 hours at 60° C. and over night at room temperature. After evaporation, the residue was quenched with ice water, extracted thrice with dichloromethane and the extracts died and evaporated. Yield 4.78 g (quant.) raw product as white gum.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Thionyl chloride (44.3 mL, 604 mmol, and 6.91 Eq) and N,N-dimethylformamide (DMF)(1 mL) were added to sodium 4-hydroxybenzenesulfonate (20.3 g, 87.2 mmol, and 1.00 Eq) under an argon atmosphere, and the mixture was stirred under reflux at 60° C. for 4 hours. The resultant mixture was cooled to room temperature and ice (160 g) was added thereto. The mixture was stirred and the water layer was extracted with dichloromethane (1×60 mL, 2×40 mL). The obtained organic layer was washed with ice water (40 mL) and dried with sodium sulfate. The solvent was removed by an evaporator and 4-hydroxybenzene sulfonyl chloride (10.4 g, 53.8 mmol, 62%) was obtained as oil.
Quantity
44.3 mL
Type
reactant
Reaction Step One
Name
sodium 4-hydroxybenzenesulfonate
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
160 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 4-Hydroxybenzenesulfonyl chloride with weak bases?

A1: Studies indicate that the reaction of this compound with weak bases likely involves the formation of a "quinoid sulfene" intermediate. This intermediate further reacts to yield a colorless precipitate, suggested to be an oligomer with a specific structure. []

Q2: What are the characteristic structural features of cyclic tetramers derived from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides?

A2: Research reveals that cyclic tetramers, synthesized from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides and tertiary amines, demonstrate conformational flexibility. This flexibility is evident from temperature-dependent 1H-NMR studies. These studies also allowed the determination of the free energies associated with the intra-annular rotation of the substituted benzene rings. [, ]

Q3: How does the nature of substituents on the benzene ring influence the properties of these cyclic tetramers?

A3: The type of substituent on the benzene ring significantly affects the conformational barrier in cyclic tetramers. This influence has been specifically evaluated in studies focusing on the relationship between structure and conformational dynamics. []

Q4: Can you describe a practical application of this compound in organic synthesis?

A4: this compound is valuable for sulfonylation reactions with amines. A one-pot procedure utilizing in situ protection and deprotection of the phenolic hydroxyl group with N,O-bis(trimethylsilyl)acetamide (BTSA) offers an efficient method for this transformation. []

Q5: Has this compound been explored for biological activity?

A5: While not directly explored in the provided research, derivatives of this compound, specifically 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives, have been synthesized and evaluated for their antidiabetic potential. These derivatives were designed to target α-amylase, α-glucosidase, and PPAR-γ. []

Q6: What were the findings of the antidiabetic study involving these chromene-6-sulfonamide derivatives?

A6: The synthesized chromene-6-sulfonamide derivatives displayed promising inhibitory activity against α-amylase, with some exhibiting IC50 values comparable to the standard drug Acarbose. They also showed potency against α-glucosidase. Additionally, some derivatives demonstrated potential PPAR-γ activity, suggesting possible benefits in insulin sensitivity and glucose metabolism. []

Q7: Were computational methods employed in this antidiabetic study?

A7: Yes, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction was performed, revealing an acceptable range of oral bioavailability, drug-likeness, and a generally safe toxicity profile for the tested derivatives. Furthermore, molecular docking simulations provided insights into the interactions of these derivatives with their target enzymes (α-amylase, α-glucosidase, and PPAR-γ), supporting their observed biological activity. []

Q8: What analytical techniques are typically used to characterize this compound and its derivatives?

A9: Spectroscopic techniques, particularly ultraviolet (UV) spectroscopy, are commonly employed to monitor the reactions and identify intermediates formed during the synthesis or reactions involving this compound. [] Additionally, 1H-NMR spectroscopy proves invaluable for characterizing cyclic tetramers derived from 3,5-disubstituted 4-Hydroxybenzenesulfonyl chlorides, especially in understanding their conformational dynamics. []

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